(2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol
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Description
(2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol, commonly known as azidothymidine (AZT), is a nucleoside analogue that is widely used in the treatment of human immunodeficiency virus (HIV) infections. AZT was the first drug approved by the US Food and Drug Administration (FDA) for the treatment of HIV/AIDS in 1987. Since then, AZT has been used in combination with other antiretroviral drugs to treat HIV/AIDS and has saved millions of lives worldwide.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol, focusing on six unique applications:
Antiviral Drug Development
(2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol is a crucial intermediate in the synthesis of antiviral nucleoside analogs. These compounds mimic natural nucleosides and can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. This property makes it valuable in developing treatments for viral infections such as HIV and hepatitis .
Chemical Biology Research
In chemical biology, this compound is used as a building block for synthesizing various bioactive molecules. Its azido group allows for bioorthogonal reactions, such as click chemistry, which is widely used for labeling and tracking biomolecules in live cells. This application is essential for studying cellular processes and interactions at the molecular level .
Glycosylation Studies
The compound’s structure, which includes a hydroxymethyl group, makes it suitable for glycosylation studies. Researchers use it to investigate the mechanisms of glycosylation, a critical post-translational modification of proteins that affects their stability, activity, and localization. Understanding glycosylation is vital for developing therapeutic proteins and glycoproteins .
Synthetic Organic Chemistry
In synthetic organic chemistry, (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol serves as a versatile intermediate for constructing complex molecules. Its functional groups allow for various chemical transformations, making it a valuable tool for synthesizing diverse organic compounds, including pharmaceuticals and agrochemicals .
properties
IUPAC Name |
(2S,3S,4R,5S)-2-azido-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(1-9)12-5/h2-5,9-11H,1H2/t2-,3-,4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFFHQUOZLQWBU-FCAWWPLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N=[N+]=[N-])O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.